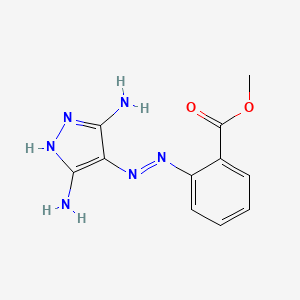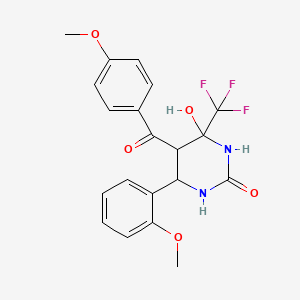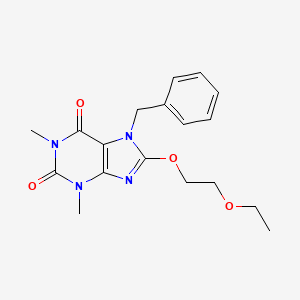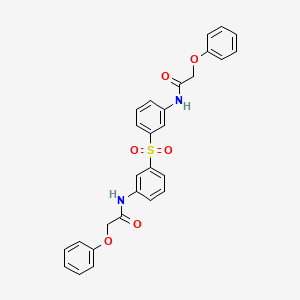
2-(3,5-Diamino-1H-pyrazol-4-ylazo)-benzoic acid methyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
METHYL 2-[(1E)-2-(3,5-DIAMINO-1H-PYRAZOL-4-YL)DIAZEN-1-YL]BENZOATE is a complex organic compound featuring a pyrazole ring substituted with amino groups and a diazenyl linkage to a benzoate ester
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 2-[(1E)-2-(3,5-DIAMINO-1H-PYRAZOL-4-YL)DIAZEN-1-YL]BENZOATE typically involves the diazotization of 3,5-diamino-1H-pyrazole followed by coupling with methyl 2-aminobenzoate. The reaction conditions often include the use of acidic or basic catalysts to facilitate the diazotization and coupling reactions. The process may also involve purification steps such as recrystallization or chromatography to obtain the final product in high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure consistent quality and yield. The use of advanced purification techniques, such as high-performance liquid chromatography (HPLC), can further enhance the purity of the compound.
Analyse Chemischer Reaktionen
Types of Reactions
METHYL 2-[(1E)-2-(3,5-DIAMINO-1H-PYRAZOL-4-YL)DIAZEN-1-YL]BENZOATE can undergo various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitro derivatives.
Reduction: The diazenyl linkage can be reduced to form hydrazine derivatives.
Substitution: The ester group can undergo nucleophilic substitution reactions to form amides or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and nitric acid.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Nitro derivatives of the pyrazole ring.
Reduction: Hydrazine derivatives.
Substitution: Amides or other ester derivatives.
Wissenschaftliche Forschungsanwendungen
METHYL 2-[(1E)-2-(3,5-DIAMINO-1H-PYRAZOL-4-YL)DIAZEN-1-YL]BENZOATE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and dyes.
Wirkmechanismus
The mechanism of action of METHYL 2-[(1E)-2-(3,5-DIAMINO-1H-PYRAZOL-4-YL)DIAZEN-1-YL]BENZOATE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s diazenyl linkage and amino groups allow it to form strong interactions with these targets, potentially inhibiting their activity or altering their function. The exact pathways involved may vary depending on the specific application and target.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,5-Diamino-1H-pyrazole: A precursor in the synthesis of METHYL 2-[(1E)-2-(3,5-DIAMINO-1H-PYRAZOL-4-YL)DIAZEN-1-YL]BENZOATE.
Methyl 2-aminobenzoate: Another precursor used in the synthesis.
Pyrazole derivatives: Compounds with similar pyrazole rings but different substituents.
Uniqueness
METHYL 2-[(1E)-2-(3,5-DIAMINO-1H-PYRAZOL-4-YL)DIAZEN-1-YL]BENZOATE is unique due to its combination of a diazenyl linkage and a benzoate ester, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Eigenschaften
Molekularformel |
C11H12N6O2 |
|---|---|
Molekulargewicht |
260.25 g/mol |
IUPAC-Name |
methyl 2-[(3,5-diamino-1H-pyrazol-4-yl)diazenyl]benzoate |
InChI |
InChI=1S/C11H12N6O2/c1-19-11(18)6-4-2-3-5-7(6)14-15-8-9(12)16-17-10(8)13/h2-5H,1H3,(H5,12,13,16,17) |
InChI-Schlüssel |
DOAWSVWPYCYVDI-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1=CC=CC=C1N=NC2=C(NN=C2N)N |
Löslichkeit |
>39 [ug/mL] (The mean of the results at pH 7.4) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(2-methylphenyl)-2-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yloxy)acetamide](/img/structure/B15031652.png)
![(3E)-3-[2-(4-chlorophenyl)-2-oxoethylidene]-6-methyl-3,4-dihydro-2H-1,4-benzoxazin-2-one](/img/structure/B15031660.png)
![2-(1,3-Benzothiazol-2-ylsulfanyl)-N'-{1-phenyl-1H-pyrazolo[3,4-D]pyrimidin-4-YL}acetohydrazide](/img/structure/B15031661.png)
![6-iodo-2-[(E)-2-(2-methyl-1H-indol-3-yl)ethenyl]-3-(3-methylphenyl)quinazolin-4(3H)-one](/img/structure/B15031669.png)
![2-methyl-3-[1-(2-methyl-1H-indol-3-yl)-2-phenylpropyl]-1H-indole](/img/structure/B15031685.png)

![9-{3-ethoxy-4-[(4-fluorobenzyl)oxy]phenyl}-3,3,6,6-tetramethyl-3,4,6,7,9,10-hexahydroacridine-1,8(2H,5H)-dione](/img/structure/B15031714.png)


![6-imino-11-methyl-N-(2-morpholin-4-ylethyl)-7-(3-morpholin-4-ylpropyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B15031748.png)
![(5Z)-5-({1-[2-(morpholin-4-yl)-2-oxoethyl]-1H-indol-3-yl}methylidene)-3-(4-nitrobenzyl)imidazolidine-2,4-dione](/img/structure/B15031757.png)
![(2Z)-2-{2-[4-(dimethylamino)phenyl]hydrazinylidene}-1-benzothiophen-3(2H)-one](/img/structure/B15031759.png)
![N-[4-(1-methyl-1H-benzimidazol-2-yl)-1,2,5-oxadiazol-3-yl]thiophene-2-carboxamide](/img/structure/B15031763.png)
![ethyl 3-{3-[(Z)-{2,5-dioxo-1-[2-oxo-2-(phenylamino)ethyl]imidazolidin-4-ylidene}methyl]-2,5-dimethyl-1H-pyrrol-1-yl}benzoate](/img/structure/B15031766.png)
